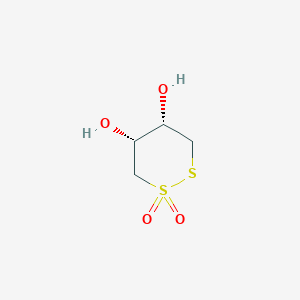
(4S,5R)-1,1-dioxodithiane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-1,1-dioxodithiane-4,5-diol, commonly known as 4,5-dioxo-1,2-dithiolane-3-thiolate (DDTT), is a sulfur-containing heterocyclic compound. It has garnered attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
(4S,5R)-1,1-dioxodithiane-4,5-diol has a unique mechanism of action, which involves the formation of a stable complex with metal ions. The thiolate group of (4S,5R)-1,1-dioxodithiane-4,5-diol acts as a strong nucleophile, and it readily forms coordination bonds with metal ions. This complex formation results in the activation of metal ions, which can then participate in various chemical reactions.
Biochemical And Physiological Effects
(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been found to have antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4S,5R)-1,1-dioxodithiane-4,5-diol is its ability to form stable complexes with metal ions. This property makes it useful in various chemical reactions and analytical applications. However, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in lab experiments is limited by its low solubility in water and organic solvents. This limits its applicability in certain reactions and makes it difficult to handle in the laboratory.
Future Directions
There are several future directions for the research on (4S,5R)-1,1-dioxodithiane-4,5-diol. One potential area of research is the development of new synthetic methods for (4S,5R)-1,1-dioxodithiane-4,5-diol. Another area of research is the exploration of its potential applications in the field of catalysis. Additionally, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in the development of new sensors for the detection of metal ions and other analytes is an area of active research.
Synthesis Methods
(4S,5R)-1,1-dioxodithiane-4,5-diol can be synthesized in several ways, including oxidation of 1,2-dithiol-3-thione with potassium permanganate, oxidation of 1,2-dithiol-3-thione with hydrogen peroxide, and oxidation of 1,2-dithiol-3-thione with iodine. The most commonly used method is the oxidation of 1,2-dithiol-3-thione with potassium permanganate. This method involves the reaction of 1,2-dithiol-3-thione with potassium permanganate in the presence of sodium hydroxide to yield (4S,5R)-1,1-dioxodithiane-4,5-diol.
Scientific Research Applications
(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a probe for the detection of metal ions. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been used in the preparation of sensors for the detection of hydrogen peroxide and glucose.
properties
CAS RN |
120586-49-4 |
|---|---|
Product Name |
(4S,5R)-1,1-dioxodithiane-4,5-diol |
Molecular Formula |
C4H8O4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
(4S,5R)-1,1-dioxodithiane-4,5-diol |
InChI |
InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
HEDDKNPLYXIIDO-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS(=O)(=O)S1)O)O |
SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Canonical SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Other CAS RN |
120586-49-4 |
synonyms |
1,2-dithiane-4,5-diol 1,1-dioxide NSC 624151 NSC-624151 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



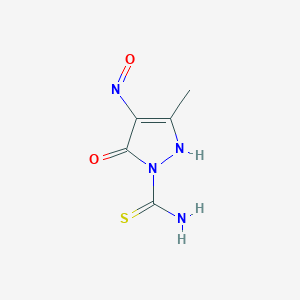

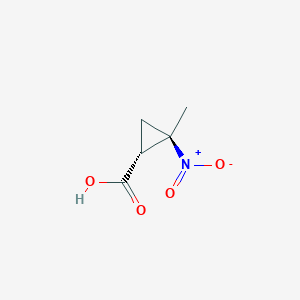

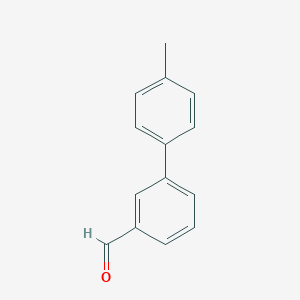
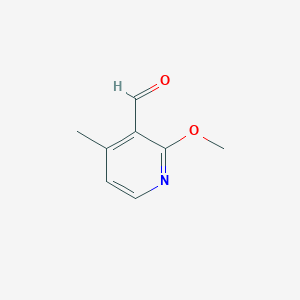
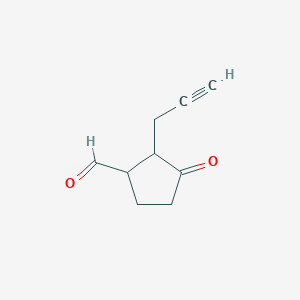
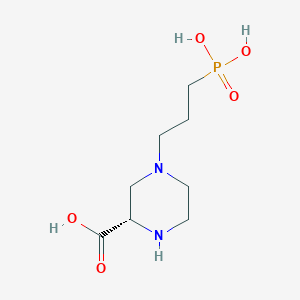
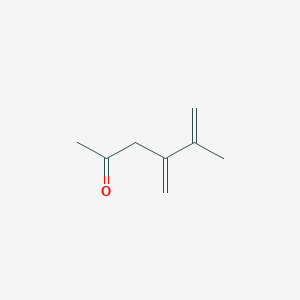
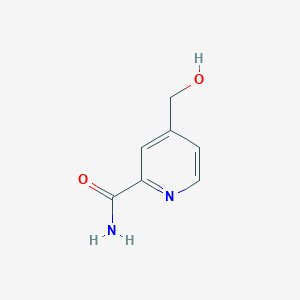
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
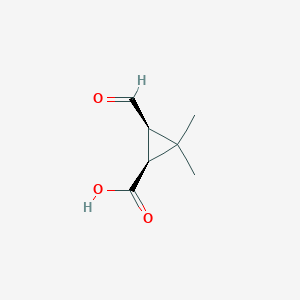
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
